![molecular formula C11H23NO2 B3197429 Ethyl 2-(aminomethyl)-2-propylpentanoate CAS No. 100535-65-7](/img/structure/B3197429.png)
Ethyl 2-(aminomethyl)-2-propylpentanoate
Overview
Description
Ethyl 2-(aminomethyl)-2-propylpentanoate is a chemical compound that contains an aminomethyl group . In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-(aminomethyl)-2-propylpentanoate often involves the reaction of primary alkyl bromides with a large excess of ammonia, yielding the corresponding 1º-amine . This is presumably by an SN2 mechanism. The hydrogen bromide produced in the reaction combines with some of the excess ammonia, giving ammonium bromide as a by-product .Molecular Structure Analysis
The molecular structure of Ethyl 2-(aminomethyl)-2-propylpentanoate is characterized by the presence of an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .Chemical Reactions Analysis
Amines, such as the aminomethyl group in Ethyl 2-(aminomethyl)-2-propylpentanoate, are known to be good nucleophiles . They can undergo reactions with carbonyl compounds like aldehydes or ketones, forming imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .Safety and Hazards
While specific safety and hazard information for Ethyl 2-(aminomethyl)-2-propylpentanoate is not available, it’s generally recommended to use personal protective equipment and avoid breathing vapors, mist, or gas when handling similar chemical compounds .
Relevant Papers One relevant paper is “Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives” which discusses the synthesis and antiviral properties of compounds similar to Ethyl 2-(aminomethyl)-2-propylpentanoate . Another paper, “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds”, discusses the use of pyrrolidine, a five-membered ring similar to the one in Ethyl 2-(aminomethyl)-2-propylpentanoate, in drug discovery .
properties
IUPAC Name |
ethyl 2-(aminomethyl)-2-propylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-4-7-11(9-12,8-5-2)10(13)14-6-3/h4-9,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPVTDPLKWUFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CN)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(aminomethyl)-2-propylpentanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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